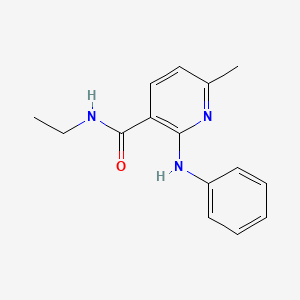
Nicotinamide, 2-anilino-N-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a derivative of nicotinamide, which is a form of vitamin B3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with aniline in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions. This method typically requires long reaction times and the use of non-green solvents like DMF or xylene .
An alternative, more environmentally friendly method involves a solvent-free and catalyst-free synthesis. This approach uses primary aromatic amines and results in high yields, short reaction times, and a simpler work-up process .
Industrial Production Methods
Industrial production of Nicotinamide, 2-anilino-N-ethyl-6-methyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solvent-free and catalyst-free method is particularly attractive for industrial applications due to its green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 2-anilino-N-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nicotinamide, 2-anilino-N-ethyl-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nicotinamide, 2-anilino-N-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. It is known to influence cellular energy metabolism, DNA repair, and transcription regulation . The compound’s effects are mediated through its role in the synthesis of NAD+ and its involvement in redox reactions and energy production in cells .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely used as a dietary supplement and in skincare products.
Uniqueness
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy in certain applications compared to its analogs.
Conclusion
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers and industry professionals alike.
Properties
CAS No. |
78593-73-4 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-anilino-N-ethyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-16-15(19)13-10-9-11(2)17-14(13)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
DBPJBGGAFKSAML-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















